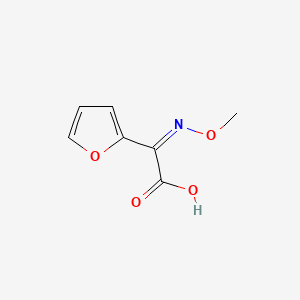

2-(Furan-2-yl)-2-(methoxyimino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

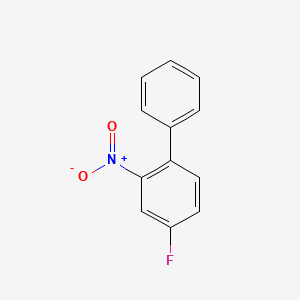

“(2Z)-furan-2-yl(methoxyimino)ethanoic acid” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The “(2Z)” indicates the configuration of the double bond, and “methoxyimino” refers to a functional group consisting of a methoxy group (-OCH3) and an imino group (=NH). The “ethanoic acid” part of the name suggests the presence of a two-carbon carboxylic acid functional group .

Molecular Structure Analysis

The molecular structure of “(2Z)-furan-2-yl(methoxyimino)ethanoic acid” would be characterized by the presence of a furan ring, a methoxyimino group, and an ethanoic acid group. The exact arrangement of these groups would depend on the specifics of the synthesis process .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “(2Z)-furan-2-yl(methoxyimino)ethanoic acid” could potentially undergo a variety of chemical reactions. These might include reactions at the carbonyl carbon of the carboxylic acid group, nucleophilic substitutions at the methoxyimino group, or reactions involving the furan ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2Z)-furan-2-yl(methoxyimino)ethanoic acid” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the aromatic furan ring might contribute to its stability .Aplicaciones Científicas De Investigación

Cyclization of Acid Derivatives

- Studies on 3-(Benzofuran-3-yl)propionic Acid Derivatives have shown that compounds like 6-methoxy-2a,3,4,5-tetrahydro-2H-naphtho[1,8-bc]furan-5-one can be prepared by heating with polyphosphoric acid, highlighting the potential for synthesizing complex furan derivatives through cyclization processes (Horaguchi, Shimizu, & Abe, 1976).

Biocatalytic Oxidation

- Research on enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) has revealed that specific oxidase enzymes can efficiently convert related compounds to FDCA, an important biobased chemical for polymer production (Dijkman, Groothuis, & Fraaije, 2014).

New Furan Derivatives from Fungus

- A study on mangrove-derived endophytic fungus Coriolopsis sp. J5 revealed the isolation of new furan derivatives with potential applications in natural product chemistry (Chen et al., 2017).

Chemical Reactions and Synthesis

- Research on the synthesis of tri-substituted furans has developed methods based on Cu(I)-catalyzed reactions, demonstrating the potential for creating complex furan structures for various applications (Hossain, Ye, Zhang, & Wang, 2014).

Anticancer Agent Discovery

- A study on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols led to the discovery of a potent anticancer agent, PVHD303, which showed significant antiproliferative activity in vivo (Suzuki et al., 2020).

Mecanismo De Acción

Target of Action

Alpha-(Methoxyimino)furan-2-acetic acid, also known as (Z)-alpha-(Methoxyimino)furan-2-acetic acid or (2Z)-furan-2-yl(methoxyimino)ethanoic acid, is a key intermediate used for the synthesis of cefuroxime . Cefuroxime is a second-generation cephalosporin antibiotic . The primary target of this compound, like other cephalosporins, is the bacterial cell wall. It binds to penicillin-binding proteins located on the inner membrane of the bacterial cell wall .

Mode of Action

This compound inhibits the final transpeptidation step in the synthesis of the peptidoglycan layer, which is a major component of the bacterial cell wall . This inhibition disrupts cell wall synthesis, leading to cell lysis and death .

Biochemical Pathways

The compound is involved in the biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime . This biosynthesis process uses furfural and formaldehyde as raw materials and involves Thiamine diphosphate (ThDP)-dependent enzymes .

Pharmacokinetics

The resulting cefuroxime has good bioavailability and is widely distributed in the body .

Result of Action

The result of the action of alpha-(Methoxyimino)furan-2-acetic acid is the synthesis of cefuroxime, a broad-spectrum antibiotic effective against a wide range of bacterial infections . The antibiotic action of cefuroxime results in the lysis and death of bacteria .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-furan-2-yl(methoxyimino)ethanoic acid involves the reaction of furan-2-carbaldehyde with hydroxylamine hydrochloride to form furan-2-carbaldehyde oxime. The oxime is then reacted with ethyl chloroacetate to form ethyl (2Z)-furan-2-yl(methoxyimino)acetate, which is subsequently hydrolyzed to yield (2Z)-furan-2-yl(methoxyimino)acetic acid. Finally, the acid is decarboxylated to obtain the target compound.", "Starting Materials": [ "Furan-2-carbaldehyde", "Hydroxylamine hydrochloride", "Ethyl chloroacetate", "Sodium hydroxide" ], "Reaction": [ "Step 1: Furan-2-carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form furan-2-carbaldehyde oxime.", "Step 2: Furan-2-carbaldehyde oxime is reacted with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl (2Z)-furan-2-yl(methoxyimino)acetate.", "Step 3: Ethyl (2Z)-furan-2-yl(methoxyimino)acetate is hydrolyzed with sodium hydroxide to yield (2Z)-furan-2-yl(methoxyimino)acetic acid.", "Step 4: (2Z)-furan-2-yl(methoxyimino)acetic acid is decarboxylated to obtain the target compound, (2Z)-furan-2-yl(methoxyimino)ethanoic acid." ] } | |

Número CAS |

39684-61-2 |

Fórmula molecular |

C7H7NO4 |

Peso molecular |

169.13 g/mol |

Nombre IUPAC |

(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid |

InChI |

InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10)/b8-6+ |

Clave InChI |

ZNQCEVIJOQZWLO-SOFGYWHQSA-N |

SMILES isomérico |

CO/N=C(\C1=CC=CO1)/C(=O)O |

SMILES |

CON=C(C1=CC=CO1)C(=O)O |

SMILES canónico |

CON=C(C1=CC=CO1)C(=O)O |

Otros números CAS |

65866-86-6 39684-61-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate](/img/structure/B3052147.png)

![2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3052153.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052156.png)

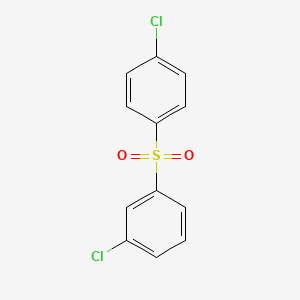

![Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3052157.png)

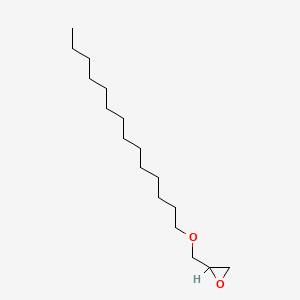

![3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052159.png)